molecular formula C18H20BrFN2O B5961078 1-[(3-Bromo-4-fluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine

1-[(3-Bromo-4-fluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine

Cat. No.: B5961078
M. Wt: 379.3 g/mol
InChI Key: MIBWFFIQTFAIJR-UHFFFAOYSA-N
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Description

1-[(3-Bromo-4-fluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromine atom at the 3-position and a fluorine atom at the 4-position on the phenyl ring, as well as a methoxy group at the 4-position on the other phenyl ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-[(3-Bromo-4-fluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-fluorobenzyl chloride and 4-methoxyphenylpiperazine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution reaction.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, scaling up the reaction, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

1-[(3-Bromo-4-fluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation reactions to introduce functional groups such as hydroxyl or carbonyl groups. Reduction reactions can be used to modify the aromatic rings or the piperazine ring.

    Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol derivative.

Common reagents used in these reactions include palladium catalysts, boronic acids, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(3-Bromo-4-fluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine has several scientific research applications:

    Medicinal Chemistry: This compound is used as a building block in the synthesis of potential therapeutic agents.

    Biological Studies: The compound is used in biological assays to study its effects on different biological targets, such as receptors and enzymes. It can serve as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Chemical Biology: Researchers use this compound to probe the mechanisms of action of various biological pathways and to identify potential drug targets.

Mechanism of Action

The mechanism of action of 1-[(3-Bromo-4-fluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets in the body. The compound may bind to receptors, such as serotonin or dopamine receptors, and modulate their activity. This interaction can lead to changes in neurotransmitter levels and signaling pathways, resulting in the observed pharmacological effects .

Comparison with Similar Compounds

1-[(3-Bromo-4-fluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(4-Methoxyphenyl)piperazine: Lacks the bromine and fluorine substituents, which may result in different pharmacological properties.

    1-(3-Bromo-4-fluorophenyl)piperazine: Lacks the methoxy group, which can affect its binding affinity and selectivity for certain receptors.

    1-(4-Fluorophenyl)piperazine: Lacks both the bromine and methoxy groups, leading to distinct biological activities.

The presence of the bromine, fluorine, and methoxy groups in this compound contributes to its unique chemical and pharmacological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[(3-bromo-4-fluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrFN2O/c1-23-16-5-3-15(4-6-16)22-10-8-21(9-11-22)13-14-2-7-18(20)17(19)12-14/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBWFFIQTFAIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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